![molecular formula C34H71NO16 B609553 NH-bis(m-PEG8) CAS No. 2055013-64-2](/img/structure/B609553.png)
NH-bis(m-PEG8)
Overview
Description
NH-bis(m-PEG8) is a polyethylene glycol (PEG)-based PROTAC linker . It is a PEGylation reagent with an amino (NH2) group that can react with carboxylic acids or activated NHS esters, carbonyls .
Synthesis Analysis
NH-bis(m-PEG8) can be used in the synthesis of a series of PROTACs . The amino group reacts with carboxylic acids, activated esters, carbonyls to furnish a biological probe such as fluorescence/photo probe and target probe .Molecular Structure Analysis
The molecular formula of NH-bis(m-PEG8) is C34H71NO16 . Its molecular weight is 749.92 .Chemical Reactions Analysis
NH-bis(m-PEG8) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The linker contains a secondary amine group in between the two end azide groups .Physical And Chemical Properties Analysis
NH-bis(m-PEG8) has a molecular weight of 749.92 . It is available in stock and can be stored under the recommended conditions in the Certificate of Analysis . It is soluble in water, DMSO, DCM, DMF .Scientific Research Applications
PEGylation Reagent
NH-bis(m-PEG8) is a PEGylation reagent with an amino (NH2) group that can react with carboxylic acids or activated NHS esters, carbonyls . PEGylation is a process that involves the covalent attachment of polyethylene glycol (PEG) to a molecule, such as a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .
PROTAC Linker
NH-bis(m-PEG8) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Drug Delivery
NH-bis(m-PEG8) can be used in drug delivery systems. Its PEGylation properties can enhance the solubility and stability of drugs, prolong their circulation time in the body, and reduce their immunogenicity .
Cancer Treatment
NH-bis(m-PEG8) can be used in the development of targeted cancer treatments. As a PROTAC linker, it can be used to create drugs that target specific proteins in cancer cells for degradation .
Bioconjugation
NH-bis(m-PEG8) is used in bioconjugation, a chemical strategy that joins two or more biomolecules together. This can be used in various fields such as drug delivery, vaccine development, and preparation of materials for clinical diagnostics and biosensors .
Nanotechnology
NH-bis(m-PEG8) can be used in the field of nanotechnology. For instance, it can be used in the preparation of nanoparticle-based drug delivery systems. The PEGylation of nanoparticles can enhance their stability, prolong their circulation time, and allow for targeted drug delivery .
Mechanism of Action
NH-bis(m-PEG8) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. They exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMWPNXARNOFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H71NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NH-bis(m-PEG8) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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